molecular formula C24H40O5 B033420 1beta,3alpha,7beta-Trihydroxy-5beta-cholanic Acid CAS No. 108179-87-9

1beta,3alpha,7beta-Trihydroxy-5beta-cholanic Acid

Cat. No.: B033420
CAS No.: 108179-87-9
M. Wt: 408.6 g/mol
InChI Key: GYUVAHWOVINGNE-BSNAKVQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a trihydroxy derivative of cholanic acid, characterized by the presence of hydroxy groups at the 1beta, 3alpha, and 7beta positions on the cholanic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid can be synthesized through various chemical reactions involving the hydroxylation of cholanic acid derivatives. The process typically involves:

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reagent concentration.

    Automated Purification Systems: For efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions: 1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halides, esters.

Mechanism of Action

The mechanism of action of 1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid involves its interaction with specific molecular targets and pathways:

    Farnesoid X Receptor (FXR): This compound acts as a ligand for FXR, a nuclear receptor that regulates bile acid synthesis, lipid metabolism, and glucose homeostasis.

    Bile Acid Transporters: It influences the activity of bile acid transporters, affecting the enterohepatic circulation of bile acids.

Comparison with Similar Compounds

1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid can be compared with other similar bile acid derivatives:

    3alpha,7alpha,12beta-Trihydroxy-5beta-cholan-24-oic Acid: This compound has hydroxy groups at the 3alpha, 7alpha, and 12beta positions, differing in the position and stereochemistry of the hydroxy groups.

    3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid: This compound has hydroxy groups at the 3beta, 7alpha, and 12alpha positions, also differing in the position and stereochemistry of the hydroxy groups.

Uniqueness: 1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid is unique due to its specific hydroxy group configuration, which influences its biological activity and interactions with molecular targets.

Properties

IUPAC Name

(4R)-4-[(1R,3S,5S,7S,8S,9S,10S,13R,14S,17R)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(8-9-23(16,17)2)24(3)14(11-19(22)26)10-15(25)12-20(24)27/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15+,16-,17+,18+,19+,20-,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUVAHWOVINGNE-BSNAKVQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(C(CC(C4)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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